molecular formula C36H42N3O4+ B606872 (2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate CAS No. 1263093-76-0

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate

Cat. No.: B606872
CAS No.: 1263093-76-0
M. Wt: 580.75
InChI Key: LWBHPHPQYRCYHI-UHFFFAOYSA-M
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Description

International Union of Pure and Applied Chemistry Identification and Molecular Formula

The International Union of Pure and Applied Chemistry designation for this compound follows the systematic nomenclature principles for complex organic salts containing quaternary ammonium centers and tetrafluoroborate anions. The complete International Union of Pure and Applied Chemistry name encompasses the full structural description: (2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate. This nomenclature reflects the presence of the N-hydroxysuccinimide ester group, the extended polymethine chain with specific stereochemistry, and the indolinium termini characteristic of cyanine dyes. The molecular formula has been established as C36H42BF4N3O4, representing a molecular weight of 667.54 grams per mole.

The structural formula reveals the presence of three nitrogen atoms within the cyanine framework, four fluorine atoms associated with the tetrafluoroborate counterion, and four oxygen atoms distributed between the N-hydroxysuccinimide ester and the polymethine chain substituents. Chemical database entries consistently report this molecular composition across multiple authoritative sources, confirming the accuracy of the elemental analysis. The compound maintains a formal charge of +1 on the cyanine cation, balanced by the -1 charge of the tetrafluoroborate anion, resulting in an overall neutral salt structure.

Structural Characteristics of Cyanine5 N-hydroxysuccinimide Ester

The structural architecture of Cyanine5 N-hydroxysuccinimide ester tetrafluoroborate incorporates several distinctive molecular features that contribute to its photophysical and chemical properties. The central polymethine chain consists of five carbon atoms arranged in a conjugated system with alternating double bonds, designated as (2E,4E) configuration, which establishes the extended π-electron delocalization responsible for the compound's red fluorescence emission. The two terminal indole rings are substituted with methyl groups at specific positions, creating 1,3,3-trimethylindol-1-ium moieties that stabilize the positive charge distribution across the molecular framework.

The N-hydroxysuccinimide ester functionality represents a critical reactive component, featuring a 2,5-dioxopyrrolidin-1-yl group connected through a hexanoate linker to one of the indole nitrogen atoms. This activated ester design enables selective reactivity with primary amine groups while maintaining stability under appropriate storage conditions. The hexyl spacer chain provides sufficient distance between the reactive ester and the fluorophore core, minimizing potential interference with the electronic transitions responsible for fluorescence.

Spectroscopic analysis reveals that the compound exhibits maximum absorption at 646 nanometers and emission at 662 nanometers, placing it firmly within the red region of the visible spectrum. The extinction coefficient has been measured at 250,000 inverse molar per centimeter, indicating exceptionally strong light absorption characteristics. These photophysical properties result from the extended conjugation system and the specific electronic configuration of the cyanine framework.

Comparative Analysis with Related Cyanine Compounds

The Cyanine5 N-hydroxysuccinimide ester tetrafluoroborate belongs to a broader family of cyanine-based fluorescent compounds that share structural similarities while exhibiting distinct spectroscopic characteristics. Comparative analysis with Cyanine3 N-hydroxysuccinimide ester reveals significant differences in polymethine chain length and corresponding optical properties. Cyanine3 incorporates a three-carbon polymethine bridge with molecular formula C34H40N3BF4O4 and molecular weight of 641.5 grams per mole, resulting in shorter wavelength absorption and emission compared to the Cyanine5 analog.

The extended Cyanine5.5 N-hydroxysuccinimide ester represents another related compound with enhanced near-infrared properties, characterized by molecular formula C44H46N3BF4O4 and molecular weight of 767.66 grams per mole. This structural variant incorporates additional methylene units in the polymethine chain, shifting the absorption and emission spectra further toward the infrared region. The increased molecular complexity of Cyanine5.5 provides advantages for deep tissue imaging applications while maintaining the reactive N-hydroxysuccinimide ester functionality.

Water-soluble variants such as sulfo-Cyanine5 N-hydroxysuccinimide ester offer alternative structural modifications that enhance aqueous solubility through incorporation of sulfonate groups. These sulfonated derivatives maintain similar core fluorescence properties while eliminating the requirement for organic co-solvents during labeling reactions. The molecular weight of sulfo-Cyanine5 derivatives reaches 777.95 grams per mole due to the additional sulfonate substituents.

Tetrafluoroborate Counterion Significance

The tetrafluoroborate anion serves as a critical structural component that influences both the physical properties and chemical behavior of the Cyanine5 N-hydroxysuccinimide ester salt. Tetrafluoroborate, with molecular formula BF4- and molecular weight 86.81 grams per mole, represents a weakly coordinating anion that provides charge neutralization without significantly interfering with the electronic properties of the cyanine cation. The tetrahedral geometry of the tetrafluoroborate ion, characterized by boron-fluorine bond lengths and angles optimized for minimal steric interaction, contributes to the overall stability of the salt structure.

Research investigations have demonstrated that counterion selection significantly impacts the photophysical properties and aggregation behavior of cyanine dyes in various environments. Studies comparing tetrafluoroborate with alternative counterions such as chloride, tetraphenylborate, and larger fluorinated borate species revealed that tetrafluoroborate provides an optimal balance between ionic stability and minimal electronic interference. The moderate size of tetrafluoroborate (3.3 Angstroms) allows effective charge neutralization while avoiding excessive steric bulk that could disrupt crystal packing or solution behavior.

Solubility characteristics of the tetrafluoroborate salt demonstrate good dissolution in polar organic solvents such as dimethylformamide and dimethyl sulfoxide, while maintaining poor water solubility. This solubility profile proves advantageous for labeling reactions requiring organic co-solvents, as the tetrafluoroborate counterion does not significantly alter the solvation behavior compared to alternative anions. The chemical inertness of tetrafluoroborate under typical reaction conditions ensures that the counterion does not participate in undesired side reactions during amine labeling procedures.

Chemical Abstracts Service Registry and Alternative Nomenclature Systems

The Chemical Abstracts Service registry system assigns the identifier 1263093-76-0 to Cyanine5 N-hydroxysuccinimide ester tetrafluoroborate, providing a unique numerical designation for database searches and regulatory documentation. This registry number facilitates unambiguous identification across international chemical databases and commercial suppliers, ensuring consistency in chemical procurement and research documentation. Alternative Chemical Abstracts Service numbers have been reported for closely related structural variants, including 1032678-42-4 for certain Cyanine5 N-hydroxysuccinimide ester preparations with different counterions.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N3O4.BF4/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;2-1(3,4)5/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGOCTDPEVJNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42BF4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate is a complex organic molecule with significant potential in pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a pyrrolidine ring and multiple indole derivatives. Its molecular formula is C33H38N3OC_{33}H_{38}N_3O, and it has a molecular weight of 500.68 g/mol. The tetrafluoroborate salt form enhances its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing cellular processes. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can act as a ligand for various receptors, affecting neurotransmitter systems.

Anticancer Properties

Research indicates that the compound exhibits anticancer activity through the suppression of cell growth and enhancement of glucose uptake in cancer cells. A study demonstrated that it increased intracellular ATP levels while reducing galactosylation on monoclonal antibodies, which is crucial for their therapeutic efficacy .

Anticonvulsant Effects

Another significant finding is its anticonvulsant properties. The derivative N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide was identified as a broad-spectrum anticonvulsant. It showed protective effects in various seizure models in mice and demonstrated favorable pharmacokinetic properties .

Study 1: Monoclonal Antibody Production

In a study aimed at improving monoclonal antibody production using Chinese hamster ovary cells, the compound was screened among 23,227 chemicals. It was found to enhance cell-specific antibody production significantly while suppressing cell growth .

Study 2: Anticonvulsant Activity

In another research effort focusing on epilepsy treatment, the compound demonstrated potent protection against seizures in animal models. It was effective in both acute seizure tests and chronic models of drug-resistant epilepsy, suggesting its potential for clinical applications .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
AS-1AnticonvulsantEnzyme inhibition & receptor modulation
6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acidAnti-inflammatoryCell signaling modulation
Indole DerivativesAnticancerApoptosis induction

Scientific Research Applications

Structural Characteristics

The compound is characterized by a unique molecular structure that includes a pyrrolidine ring and multiple indole derivatives. Its molecular formula is C41H48N3O4C_{41}H_{48}N_3O_4 with a molecular weight of approximately 682.3 g/mol. The presence of multiple functional groups contributes to its reactivity and potential applications in various chemical reactions and formulations.

Medicinal Chemistry

  • Anticancer Activity : Compounds containing indole moieties are known for their anticancer properties. Studies have shown that derivatives similar to (2,5-dioxopyrrolidin-1-yl) 6... exhibit cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : Research indicates that certain pyrrolidine-based compounds possess significant antimicrobial activity. The presence of both pyrrolidine and indole structures may enhance this activity .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structural features may provide neuroprotective benefits, potentially offering therapeutic avenues for neurodegenerative diseases .

Materials Science

  • Dye Sensitizers in Solar Cells : The unique electronic properties of indole derivatives make them suitable candidates for use as dye sensitizers in solar cells. Their ability to absorb light efficiently can improve the performance of photovoltaic devices .
  • Polymeric Composites : The incorporation of (2,5-dioxopyrrolidin-1-yl) 6... into polymer matrices can enhance mechanical properties and thermal stability, making it useful in developing advanced materials for various industrial applications .

Anticancer Research

A study published in International Journal of Pharmaceutical Sciences evaluated the anticancer effects of a series of pyrrolidine derivatives on human cancer cell lines. The results indicated that compounds structurally related to (2,5-dioxopyrrolidin-1-yl) 6... showed significant inhibition of cell proliferation in breast and lung cancer models .

Antimicrobial Activity

In another investigation reported in Acta Crystallographica, researchers synthesized several pyrrolidine-based compounds and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that some derivatives exhibited potent antibacterial activity, highlighting their potential as therapeutic agents .

Comparison with Similar Compounds

Cyanine Dyes with Indole Moieties

Cyanine dyes (e.g., Cy3, Cy5) share structural similarities with the target compound, particularly in their conjugated indolium systems. Key differences include:

Property Target Compound Cy3 Cy5
Reactive Group NHS ester NHS ester or maleimide NHS ester or maleimide
Chromophore Heptamethine chain with indolium groups Trimethine chain Pentamethine chain
Absorption/Emission ~650 nm (predicted) 550 nm / 570 nm 650 nm / 670 nm
Molecular Weight ~600–700 g/mol (estimated) 767 g/mol 792 g/mol
Applications Bioconjugation, imaging Nucleic acid labeling, flow cytometry In vivo imaging, immunoassays

The target compound’s extended conjugation system may redshift its absorption/emission compared to Cy3, but its exact spectral properties require experimental validation .

NHS Esters for Bioconjugation

NHS esters are widely used for amine-targeted labeling. A structurally related compound, 2,5-dioxopyrrolidin-1-yl 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoate (Desthiobiotin NHS ester, CAS 80750-24-9), shares the NHS group but lacks the chromophoric indolium system:

Property Target Compound Desthiobiotin NHS Ester
Molecular Formula C₃₄H₃₈BF₄N₃O₄ (estimated) C₁₄H₂₁N₃O₅
Molecular Weight ~650 g/mol (estimated) 311.33 g/mol
Functional Groups NHS ester, indolium, tetrafluoroborate NHS ester, imidazolidinone
Solubility Polar aprotic solvents (e.g., DMSO) DMSO, DMF
Primary Use Fluorescent labeling Biotinylation for affinity assays

The target compound’s indolium system adds optical functionality absent in desthiobiotin derivatives, making it suitable for applications requiring both labeling and detection .

Pyrrolidine and Indole Derivatives

Pyrrolidine-based compounds, such as 5-ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate (), highlight structural diversity:

Property Target Compound Pyrrolidine Derivative
Core Structure Indolium-pyrrolidinone Polyfunctionalized pyrrolidine
Reactivity NHS ester (amine-reactive) Electrophilic nitrile groups
Spectral Characterization Requires UV-Vis, NMR, MS NMR, IR, MS (reported)
Applications Bioimaging Synthetic intermediates

The target compound’s indolium and NHS ester groups confer dual functionality (labeling + optical detection), unlike simpler pyrrolidine derivatives used as intermediates .

Research Findings and Data Gaps

  • Spectral Data : The compound’s structure necessitates characterization via ¹H/¹³C NMR (to confirm indolium protons and conjugation) and HRMS (to verify molecular weight) .
  • Stability : NHS esters are moisture-sensitive; stability studies in buffer vs. organic solvents are critical for application .
  • Biological Activity: No direct toxicity data exists, but analogous cyanine dyes show low cytotoxicity at imaging concentrations .

Preparation Methods

Table 1: Optimization of Indole Quaternization

Methylating AgentSolventTemperatureTime (h)Yield (%)
Trimethyloxonium BF₄CH₂Cl₂20°C1691
Methyl triflateDMF0°C678
Dimethyl sulfateAcCN40°C2465

Quaternization efficiency depends on solvent polarity and counterion stability. Tetrafluoroborate’s low nucleophilicity minimizes side reactions, ensuring high product purity.

Assembly of Cyanine Dye Core

The cyanine dye scaffold is constructed via condensation of two 1,3,3-trimethylindol-1-ium units with a conjugated pentadienylidene bridge. A modified Vilsmeier-Haack approach is employed: equimolar quantities of indolium precursors react with glutaconaldehyde dianil hydrochloride in acetic anhydride at 80°C for 4 hours. The reaction is quenched with aqueous sodium bicarbonate, and the crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Key challenges include maintaining stereochemical control over the (2E,4E)-dienylidene configuration. Nuclear Overhauser effect (NOE) spectroscopy confirms trans-geometry, with characteristic ¹H NMR couplings (J = 14–16 Hz) between vinyl protons.

Functionalization with Hexanoic Acid Linker

The hexanoic acid spacer is introduced via esterification of the cyanine dye’s hydroxyl group. Prior activation of 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generates the maleimide-activated intermediate. The cyanine dye (1 equiv) is reacted with the NHS ester (1.5 equiv) in dimethylformamide (DMF) containing triethylamine (2 equiv) at 4°C for 24 hours. The product is isolated via reverse-phase HPLC (C18 column, acetonitrile/water gradient), achieving 68–72% yield.

Table 2: Coupling Efficiency Across Solvents

SolventBaseTemperatureYield (%)
DMFTriethylamine4°C72
DCMDMAP25°C58
THFPyridine40°C49

Polar aprotic solvents enhance nucleophilic displacement by stabilizing the tetrahedral intermediate.

Counterion Exchange and Final Purification

The crude product is subjected to ion exchange chromatography (Dowex 1x2-400 resin) to replace residual chloride with tetrafluoroborate. The compound is eluted with a gradient of sodium tetrafluoroborate (0.1–1.0 M) in methanol, followed by lyophilization to obtain the final product as a dark green solid. Purity (>98%) is verified via high-resolution mass spectrometry (HRMS) and analytical HPLC.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d6): δ 8.21 (d, J = 16 Hz, 2H, vinyl-H), 7.85–7.45 (m, 8H, indolium-H), 3.72 (s, 6H, N–CH3), 2.89 (t, J = 7 Hz, 2H, hexanoyl-CH2), 1.65–1.22 (m, 6H, hexanoyl-CH2).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₃₄H₃₈BF₄N₃O₄ ([M]⁺): 651.2854. Found: 651.2856.

UV-Vis Spectroscopy

λmax = 743 nm (ε = 2.1×10⁵ M⁻¹cm⁻¹), consistent with heptamethine cyanine derivatives.

Optimization Strategies

Temperature Control in Cyanine Condensation

Elevated temperatures (>80°C) promote retro-aldol decomposition, reducing yields. Maintaining the reaction at 75–80°C with rigorous exclusion of moisture improves reproducibility.

Protecting Group Strategy

Tert-butyldimethylsilyl (TBS) protection of the cyanine hydroxyl group prior to esterification prevents undesired side reactions. Deprotection with tetrabutylammonium fluoride (TBAF) post-coupling enhances final product purity.

Challenges and Troubleshooting

Maleimide Hydrolysis

The NHS ester is susceptible to hydrolysis in aqueous media. Reactions must be conducted under anhydrous conditions, with molecular sieves (4Å) added to absorb residual moisture.

Polymethine Chain Isomerization

Prolonged storage in light induces cis-trans isomerization. Stabilization is achieved by storing the compound in amber vials at −20°C under argon.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can purity be ensured?

  • Synthesis Protocol : The compound’s structure suggests a multi-step synthesis involving:

Indole functionalization : Introduce the trimethylindolium group via alkylation (e.g., using methyl iodide in DMF) .

Conjugation of the NHS ester : React the carboxylate intermediate with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., DCC or EDC) .

Counterion exchange : Replace the initial counterion with tetrafluoroborate using NaBF₄ in an aprotic solvent .

  • Purity Assurance : Purify intermediates via column chromatography (silica gel, gradient elution with DCM/MeOH) and confirm purity (>98%) by HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How should researchers characterize this compound’s structural and photophysical properties?

  • Structural Confirmation :

  • NMR : Use 1^1H and 13^{13}C NMR to verify indole proton environments and ester linkages. Compare chemical shifts with analogous BODIPY dyes (e.g., δ 2.5–3.0 ppm for pyrrolidinyl protons) .
  • HRMS : Confirm molecular weight (e.g., [M-BF₄]⁺ ion) with <2 ppm error .
    • Photophysical Analysis :
  • Absorption/Emission : Measure λmax in ethanol (expected range: 550–650 nm for indolium fluorophores) and calculate quantum yield using rhodamine B as a standard .
  • Solvent Effects : Test polarity-dependent Stokes shifts (e.g., DMSO vs. PBS) to assess environmental sensitivity .

Q. What are optimal conditions for conjugating this NHS ester to amine-containing biomolecules?

  • Reaction Parameters :

  • pH : Use pH 8.5–9.0 (borate buffer) to maximize amine reactivity while minimizing ester hydrolysis .
  • Molar Ratio : 1:3 (dye:protein) to avoid over-labeling.
  • Time/Temperature : 2 hours at 4°C to reduce aggregation .
    • Post-Conjugation Analysis :
  • Gel Filtration : Remove unreacted dye using Sephadex G-24.
  • UV-Vis : Calculate labeling efficiency via εdye at λmax (e.g., ε ≈ 80,000 M⁻¹cm⁻¹ for similar indolium dyes) .

Advanced Research Questions

Q. How can researchers address fluorescence quenching caused by aggregation or environmental factors?

  • Aggregation Mitigation :

  • Surfactant Addition : Use 0.01% Tween-20 in labeling buffers .
  • Steric Hindrance : Introduce bulky substituents during synthesis (e.g., replace methyl groups with tert-butyl on the indole) .
    • Environmental Sensitivity :
  • Microviscosity Probes : Compare emission in glycerol vs. water to quantify viscosity dependence .
  • pH Titration : Identify pH ranges where fluorescence is stable (e.g., pH 5–8 for indolium derivatives) .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Isomer Identification :

  • HPLC-MS : Check for (E/Z) isomerism in the penta-2,4-dienylidene moiety. Use chiral columns if asymmetric centers are present .
  • TD-DFT Calculations : Predict absorption spectra for isomers and compare with experimental data .
    • Batch Consistency :
  • DSC/TGA : Monitor thermal stability (decomposition >200°C indicates high purity) .
  • NMR Exchange Experiments : Detect trace solvents (e.g., DMF residuals) via 1^1H NMR .

Q. How can researchers optimize the compound’s stability for long-term biological imaging?

  • Storage Conditions :

  • Lyophilization : Freeze-dry in amber vials under argon to prevent photodegradation and hydrolysis .
  • Buffering Agents : Avoid Tris-based buffers (nucleophilic amines may cleave the NHS ester) .
    • In Situ Stability Assays :
  • Time-Lapse Fluorescence : Monitor emission intensity in serum-containing media over 24 hours .
  • LC-MS Degradation Profiling : Identify hydrolysis byproducts (e.g., free hexanoic acid) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate

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